Cas no 2171193-75-0 ((2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)
L'acido (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)metossicarbonil}ammino)fenilformammido}butanoico è un composto chirale utilizzato principalmente nella sintesi peptidica e nella ricerca chimica. La sua struttura include un gruppo protettivo Fmoc (9-fluorenilmetossicarbonile), ampiamente impiegato per la protezione temporanea dei gruppi amminici durante la sintesi organica. La presenza del bromo in posizione meta offre un sito reattivo per ulteriori modifiche chimiche, rendendolo un intermedio versatile. La chiralità del centro (2R) garantisce specificità stereochimica nelle reazioni, fondamentale per applicazioni farmaceutiche e biochimiche. La sua purezza e stabilità lo rendono adatto a processi sintetici ad alta precisione.

2171193-75-0 structure
Nome del prodotto:(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
- 2171193-75-0
- (2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
- EN300-1496482
-
- Inchi: 1S/C26H23BrN2O5/c1-2-23(25(31)32)29-24(30)15-11-16(27)13-17(12-15)28-26(33)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,2,14H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m1/s1
- Chiave InChI: BWZZMHYLLNVHCI-HSZRJFAPSA-N
- Sorrisi: BrC1=CC(C(N[C@@H](C(=O)O)CC)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 522.07903g/mol
- Massa monoisotopica: 522.07903g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 8
- Complessità: 727
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 105Ų
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496482-2500mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1496482-5000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1496482-1000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1496482-50mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1496482-500mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1496482-100mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1496482-250mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1496482-10000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1496482-1.0g |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid |
2171193-75-0 | 1g |
$0.0 | 2023-06-05 |
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Letteratura correlata
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2171193-75-0 ((2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid) Prodotti correlati
- 2171829-96-0(3-{(3-methylfuran-2-yl)methylsulfanyl}cyclopent-2-en-1-one)
- 13066-95-0(4-Aminobenzene-1,3-diol)
- 1160250-95-2(4-(2,6-Dichlorobenzyl)oxybenzoyl Chloride)
- 1379864-46-6(2-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid)
- 68332-77-4(PHENOXYACETYLCELLULOSE)
- 1340231-17-5(2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoic acid)
- 333348-32-6(N-cyclohexyl-3,4-dimethylbenzamide)
- 1707576-34-8(3-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-pyridin-2-ylamine)
- 1040661-79-7(2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 2021671-38-3(1-Pentene, 3-(chloromethyl)-3-methyl-5-(methylsulfinyl)-)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
